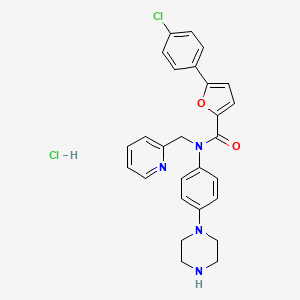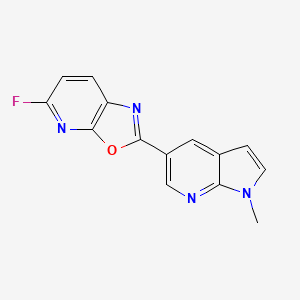
ML337
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
ML 337 is a selective negative allosteric modulator of mGlu3 . It displays no activity at mGlu1, mGlu2 or mGlu4-8 at concentrations up to 30 μM . This suggests that ML 337 interacts specifically with the mGlu3 receptor, altering its conformation and thereby modulating its activity.
Molecular Mechanism
The molecular mechanism of ML 337 involves its binding to the mGlu3 receptor in a non-competitive manner. This binding alters the conformation of the receptor, reducing its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML337 involves multiple steps, starting with the preparation of the key intermediate, 2-fluoro-4-iodophenylacetylene. This intermediate is then subjected to a Sonogashira coupling reaction with 4-methoxyphenylacetylene to yield the desired product. The final step involves the addition of (3R)-3-hydroxy-1-piperidinylmethanone under basic conditions to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ML337 primarily undergoes substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Click Chemistry: The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activity and potential therapeutic applications .
Scientific Research Applications
Chemistry: As a tool compound for studying the function of mGlu3 receptors and their role in synaptic transmission and plasticity
Biology: Used in research to understand the molecular mechanisms underlying neurological disorders such as schizophrenia and depression
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric conditions by modulating mGlu3 receptor activity
Industry: Employed in the development of new pharmacological agents targeting mGlu3 receptors for therapeutic purposes
Mechanism of Action
ML337 exerts its effects by selectively binding to the mGlu3 receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the orthosteric (active) site and reduces the receptor’s response to its natural ligand, glutamate. By modulating mGlu3 receptor activity, this compound can influence various signaling pathways involved in synaptic transmission and plasticity, ultimately affecting neuronal function and behavior .
Comparison with Similar Compounds
Similar Compounds
LY341495: Another negative allosteric modulator of mGlu3 receptors, but with different selectivity and potency profiles.
JNJ-16259685: A selective antagonist of mGlu1 receptors, used for comparison in studies involving mGlu3 modulation.
MPEP: A selective antagonist of mGlu5 receptors, often used in studies to differentiate the roles of various mGlu receptor subtypes
Uniqueness of ML337
This compound is unique in its high selectivity for mGlu3 receptors, with minimal activity at other mGlu receptor subtypes (mGlu1, mGlu2, and mGlu4-8). This selectivity makes it a valuable tool for studying the specific functions of mGlu3 receptors without off-target effects on other receptor subtypes .
Properties
IUPAC Name |
[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRLDPMQHPGIM-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)



![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)


![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)
